molecular formula C19H21ClN4O5S B2708580 2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897621-21-5

2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2708580
CAS No.: 897621-21-5
M. Wt: 452.91
InChI Key: AWYMCBJTJYAKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro and nitro group attached to a benzamide core, along with a phenylpiperazine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a chlorobenzene derivative, followed by amide formation and subsequent sulfonylation with 4-phenylpiperazine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger batch processes. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to achieve the desired quality and quantity. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The chloro group can be substituted with other nucleophiles.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles such as amines or thiols for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can lead to various substituted benzamides.

Scientific Research Applications

2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-nitro-1,4-phenylenediamine
  • 2-chloro-5-methyl-4-nitropyridine 1-oxide
  • 5-chloro-2-nitro-N-phenylaniline

Uniqueness

Compared to similar compounds, 2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-5-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O5S/c20-18-7-6-16(24(26)27)14-17(18)19(25)21-8-13-30(28,29)23-11-9-22(10-12-23)15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYMCBJTJYAKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.